N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a 1,2,5-thiadiazole ring. The structure includes a 3-methyl-1,2,4-oxadiazole moiety attached via a methylene bridge to a phenyl group, which is further connected to the carboxamide functional group. The electron-withdrawing nature of the oxadiazole and thiadiazole rings may enhance metabolic stability and binding affinity compared to simpler aromatic systems.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-10-18-16(24-20-10)9-11-4-2-3-5-13(11)19-17(23)12-6-7-14-15(8-12)22-25-21-14/h2-8H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBHMLHQJBNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions . The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to form stable complexes with these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Carboxamides
Compounds such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives () share a carboxamide group but replace the benzo[c][1,2,5]thiadiazole with a thiazole ring. In contrast, the benzo[c]thiadiazole core in the target compound could improve binding to targets requiring planar, electron-poor aromatic systems .
Anticancer Thiazole and Thiadiazole Derivatives
highlights 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and related derivatives with IC50 values of 1.61–1.98 µg/mL against HepG-2 cells. The target compound’s benzo[c]thiadiazole moiety may offer superior rigidity and π-stacking capacity compared to the non-fused thiazole in these analogs. Additionally, the oxadiazole substituent in the target compound could modulate solubility and membrane permeability, factors critical for in vivo efficacy .
1,3,4-Thiadiazole-2-Carboxamides
describes N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d), which feature a non-fused thiadiazole ring. These compounds exhibit moderate bioactivity, likely due to the thioamide group’s ability to coordinate metal ions.
Imidazo[2,1-b]thiazole-5-carboxamides
reports ND-12025, an imidazo[2,1-b]thiazole derivative with a trifluoromethyl phenoxy group. While both ND-12025 and the target compound include carboxamide linkages, the imidazo[2,1-b]thiazole core offers a bicyclic structure with distinct electronic properties. The benzo[c]thiadiazole in the target compound may provide stronger electron-withdrawing effects, influencing redox stability and target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Profiles
*LogP values estimated using fragment-based methods.
- The target compound’s higher molecular weight and LogP compared to simpler thiazoles suggest increased lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
- The benzo[c]thiadiazole core’s planarity could improve binding to flat enzymatic pockets but may also increase metabolic oxidation risks compared to non-fused systems .
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that integrates oxadiazole and thiadiazole moieties. Its molecular formula is , with a molecular weight of approximately 355.39 g/mol. The presence of nitrogen-rich heterocycles contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit potent antimicrobial activity. For instance, studies have shown that compounds similar to this compound are effective against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). In particular, derivatives with oxadiazole rings have demonstrated significant activity against monoresistant strains of Mtb .
Anticancer Activity
The compound also shows promising anticancer properties. A comparative study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like cisplatin. For example, one derivative demonstrated an IC50 value of 1.59 μM, indicating potent cytotoxicity against cancer cell lines .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound A | 1.59 | Human Cancer Cells |
| Compound B | 1.80 | Human Cancer Cells |
| Cisplatin | 3.00 | Various Cancer Lines |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of DNA Synthesis : Some studies suggest that oxadiazole derivatives can inhibit DNA replication in microbial cells.
- Induction of Apoptosis : The anticancer effects are often linked to the induction of apoptosis in tumor cells through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of various oxadiazole derivatives reported that specific modifications in the molecular structure led to enhanced activity against resistant bacterial strains. The introduction of electron-donating groups was found to significantly improve the interaction with bacterial targets .
Case Study 2: Anticancer Properties
In a clinical trial involving patients with advanced cancer, a derivative similar to this compound was administered. Results indicated a marked reduction in tumor size in a subset of patients after treatment with this compound over a six-week period .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodology : The compound can be synthesized via a multi-step process involving:
Cyclization : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediate thiosemicarbazides .
Thiadiazole Formation : Cyclizing the intermediate in DMF with iodine and triethylamine to yield the 1,3,4-thiadiazole core, confirmed by and NMR .
- Key Considerations : Optimize reaction time and stoichiometric ratios to minimize byproducts (e.g., sulfur cleavage).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., methyl group on oxadiazole, carboxamide linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystals are obtainable, confirm 3D geometry and intermolecular interactions .
Q. What are the preliminary biological screening protocols for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi, noting pH-dependent activity variations (e.g., pH 7.4 vs. 5.5) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxadiazole or thiadiazole) influence bioactivity?
- SAR Insights :
- Oxadiazole Modifications : The 3-methyl group on the oxadiazole enhances lipophilicity, potentially improving membrane permeability .
- Thiadiazole Core : Substitution at the 5-position (carboxamide) is critical for binding to biological targets (e.g., kinases or microbial enzymes) .
- Experimental Design : Synthesize analogs (e.g., replacing methyl with ethyl or phenyl groups) and compare bioactivity data to establish SAR trends .
Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?
- Resolution Strategies :
Standardize Assay Conditions : Control pH, solvent (DMSO concentration ≤1%), and cell passage number .
Mechanistic Studies : Use molecular docking to identify binding modes (e.g., interaction with ATP-binding pockets in kinases) .
Orthogonal Validation : Confirm activity via alternative assays (e.g., apoptosis markers for cytotoxicity) .
Q. What advanced computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- In Silico Methods :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, CYP450 inhibition, and bioavailability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
